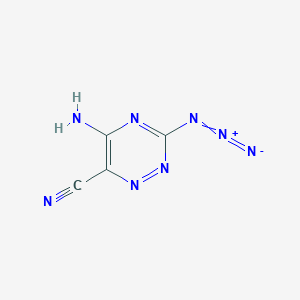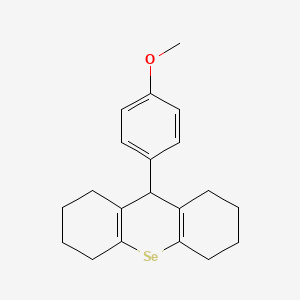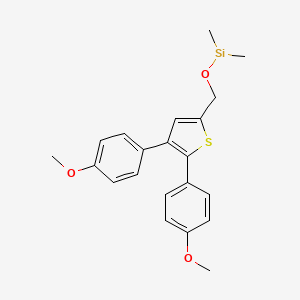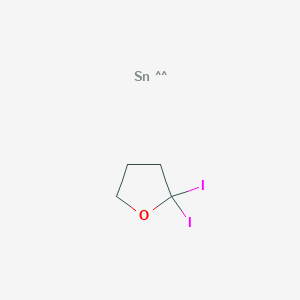![molecular formula C7H15FINO2 B14372290 2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide CAS No. 90032-58-9](/img/structure/B14372290.png)
2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide is a chemical compound with a complex structure that includes a fluoroacetyl group, a trimethylammonium group, and an iodide ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide typically involves the reaction of fluoroacetic acid with N,N,N-trimethylethan-1-aminium iodide under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a low temperature to prevent decomposition of the reactants. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound.
化学反应分析
Types of Reactions
2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the fluoroacetyl group.
Substitution: The iodide ion can be substituted with other halides or nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions, often in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used to replace the iodide ion. These reactions are usually performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new halides or other functionalized derivatives.
科学研究应用
2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluoroacetyl derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell signaling.
Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of specialty chemicals and pharmaceuticals.
作用机制
The mechanism by which 2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluoroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the context. The trimethylammonium group enhances the compound’s solubility and facilitates its transport across cell membranes.
相似化合物的比较
Similar Compounds
- 2-[(Chloroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide
- 2-[(Bromoacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide
- 2-[(Iodoacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide
Uniqueness
2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide is unique due to the presence of the fluoroacetyl group, which imparts distinct chemical properties such as increased reactivity and stability. The fluorine atom’s high electronegativity and small size contribute to the compound’s ability to participate in specific interactions that are not possible with other halogenated derivatives. This makes it a valuable tool in both research and industrial applications.
属性
CAS 编号 |
90032-58-9 |
|---|---|
分子式 |
C7H15FINO2 |
分子量 |
291.10 g/mol |
IUPAC 名称 |
2-(2-fluoroacetyl)oxyethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C7H15FNO2.HI/c1-9(2,3)4-5-11-7(10)6-8;/h4-6H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
SHGRRRROEINMRM-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCOC(=O)CF.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl chloro[2-(4-nitrophenyl)hydrazinylidene]acetate](/img/structure/B14372207.png)



![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B14372240.png)
![5,8-Dichloro-2-[(3,4-dichlorophenyl)methyl]-1,3,2lambda~5~-dioxaphosphonan-2-one](/img/structure/B14372248.png)
![2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14372252.png)

![2,3-Dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14372262.png)




![(1E)-N-Benzyl-1-([1,1'-biphenyl]-4-yl)ethan-1-imine](/img/structure/B14372300.png)
